2,4-Difluorophenylacetonitrile

Catalog No.
S703509
CAS No.
656-35-9
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenylacetonitrile

CAS Number

656-35-9

Product Name

2,4-Difluorophenylacetonitrile

IUPAC Name

2-(2,4-difluorophenyl)acetonitrile

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2

InChI Key

AGAOESUOSOGZOD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CC#N

Canonical SMILES

C1=CC(=C(C=C1F)F)CC#N

The origin of 2,4-difluorophenylacetonitrile is primarily through synthetic means in research laboratories. There is no current information available on its natural occurrence []. Its significance lies in its potential applications as a building block for the synthesis of more complex molecules with various functionalities, particularly in medicinal chemistry and materials science [].


Molecular Structure Analysis

The key feature of 2,4-difluorophenylacetonitrile's structure is the combination of an aromatic ring (benzene with fluorine substitutions at positions 2 and 4) and a nitrile group (C≡N) attached to an ethyl group (CH2-CH3). The fluorine atoms on the ring can influence the electronic properties of the molecule, making it more electron-withdrawing compared to unsubstituted phenylacetonitrile.

  • Aromatic ring: Six carbon atoms arranged in a ring with alternating single and double bonds.
  • Fluorine substitutions: Two fluorine atoms at positions 2 and 4 of the aromatic ring.
  • Nitrile group: A cyano group (C≡N) attached to the aromatic ring.
  • Ethyl group: A two-carbon chain (CH2-CH3) connected to the carbon atom next to the nitrile group.

Chemical Reactions Analysis

  • Nucleophilic substitution: The nitrile group can potentially undergo nucleophilic substitution reactions with strong nucleophiles, replacing the cyano group with another functional group.
  • Reduction: The nitrile group could be reduced to a primary amine (CH2-CH2-NH2) under specific conditions using reducing agents.
  • Hydrolysis: Under strong acidic or basic conditions, the nitrile group might hydrolyze to form carboxylic acid and ammonia.

Note

Balanced chemical equations for these reactions require further investigation into the specific reaction conditions.


Physical And Chemical Properties Analysis

Some physical properties of 2,4-difluorophenylacetonitrile are available:

  • Molecular formula: C8H5F2N []
  • Molecular weight: 153.13 g/mol []
  • Physical state: Liquid (at room temperature) []
  • Melting point: Data not currently available
  • Boiling point: Data not currently available
  • Solubility: Presumed to be soluble in organic solvents like dichloromethane, chloroform, and acetone based on its functional groups. Solubility data in water is not available but due to the presence of the polar nitrile group, some solubility is expected.

Synthesis and Characterization

,4-Difluorophenylacetonitrile is an organic compound synthesized through various methods, including nucleophilic substitution reactions and Heck reactions. These reactions involve the manipulation of functional groups on precursor molecules to introduce the desired nitrile group and fluorine atoms.

  • A study published in the journal "Synthetic Communications" describes the synthesis of 2,4-difluorophenylacetonitrile using a two-step process involving the bromination of 2,4-difluorotoluene followed by displacement of the bromine atom with a cyano group [].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

656-35-9

Wikipedia

2,4-Difluorobenzyl cyanide

Dates

Modify: 2023-08-15

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